molecular formula C6H9NO2 B13925295 5-Ethoxy-2-methyl-1,3-oxazole CAS No. 32595-70-3

5-Ethoxy-2-methyl-1,3-oxazole

Katalognummer: B13925295
CAS-Nummer: 32595-70-3
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: XIUYTOWSBLPGDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-2-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using a packed reactor containing commercial manganese dioxide. The process involves the cyclodehydration of β-hydroxy amides at room temperature, followed by oxidative aromatization to form the oxazole .

Wirkmechanismus

The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, inhibition of microbial growth, or interference with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Ethoxy-2-methyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Eigenschaften

CAS-Nummer

32595-70-3

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

5-ethoxy-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO2/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3

InChI-Schlüssel

XIUYTOWSBLPGDK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CN=C(O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.